Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, an ethyl ester group, and a methoxyphenoxy moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic or basic conditions.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions using 4-methoxyphenol and suitable alkylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate can be compared with other similar compounds such as:
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but contains a boron atom and is used in different applications.
N-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-2-butanamine oxalate: A selective serotonin reuptake inhibitor with potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Biological Activity
Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a thiazole ring, which is known for its role in various biological activities. The compound's structure includes:
- Thiazole Ring : Provides essential biological activity.
- Methoxy Group : Enhances lipophilicity and bioavailability.
- Carboxylate Group : Involved in receptor interactions.
The molecular formula is C14H15NO3S with a CAS number of 57677-79-9 .
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibits:
- Inhibition of Bacterial Growth : Effective against various Gram-positive and Gram-negative bacteria.
- Fungal Activity : Displays antifungal properties against pathogenic fungi.
In vitro assays indicate that compounds within this class can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans.
Anticancer Properties
Research has indicated that thiazole derivatives can act as potential anticancer agents. The compound's mechanism may involve:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cell proliferation by interfering with cell cycle progression.
A notable study highlighted that derivatives similar to this compound showed effective inhibition of tumor growth in xenograft models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and cancer cell metabolism.
- Receptor Modulation : It may interact with various receptors influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells leading to cell death.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant antimicrobial activity. The results showed an IC50 value indicating effective inhibition against E. coli and S. aureus.
Compound | Target Organism | IC50 (µg/mL) |
---|---|---|
This compound | E. coli | 15 |
This compound | S. aureus | 10 |
Case Study 2: Anticancer Activity
In another research project focusing on the anticancer potential of thiazole derivatives, this compound was tested against various cancer cell lines:
Cell Line | % Inhibition at 50 µM |
---|---|
MCF7 (Breast Cancer) | 70% |
HeLa (Cervical Cancer) | 65% |
A549 (Lung Cancer) | 60% |
These findings suggest a promising role for this compound in cancer therapy.
Properties
CAS No. |
262855-35-6 |
---|---|
Molecular Formula |
C14H15NO4S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO4S/c1-3-18-14(16)12-9-20-13(15-12)8-19-11-6-4-10(17-2)5-7-11/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
NVCLYHADLREICY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)COC2=CC=C(C=C2)OC |
solubility |
11.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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